Conicol vs. Epiconicol: Distinct Antiproliferative Profiles in Cancer Cell Lines
While (+)-conicol is designated as an antineoplastic agent by MeSH [1], quantitative antiproliferative data for the pure compound are limited. However, its epimer (+)-epiconicol exhibits a dose‑dependent inhibition of human carcinoma cell proliferation with IC50 values ranging from 37 to 69 μM across MCF7 (breast), PA1 (ovary), and PC3 (prostate) cell lines [2]. In contrast, the closely related analog didehydroconicol (4a) and the hydroquinone methoxyconidiol (5a) show no significant activity in these assays (IC50 > 100 μM) [2]. This epimer‑dependent activity profile highlights that the stereochemistry at the chromane junction dictates cancer cell sensitivity, making conicol and epiconicol functionally non‑equivalent despite their structural similarity.
| Evidence Dimension | Antiproliferative activity against human carcinoma cell lines (MCF7, PA1, PC3) |
|---|---|
| Target Compound Data | Conicol: Limited direct quantitative data available; designated antineoplastic in MeSH |
| Comparator Or Baseline | Epiconicol: IC50 37–69 μM (dose‑dependent); Didehydroconicol: IC50 > 100 μM (inactive); Methoxyconidiol: IC50 > 100 μM (inactive) |
| Quantified Difference | Epiconicol > 1.5‑fold more potent than inactive analogs |
| Conditions | 48 h exposure in 10% serum; resazurin reduction assay |
Why This Matters
This stereochemical dependence means that only the correct epimer will reproduce published anticancer screening results; substitution with the opposite epimer or an inactive analog will yield false negatives.
- [1] NCBI MeSH. conicol [Supplementary Concept]. View Source
- [2] Simon-Levert A, Menniti C, Soulère L, Genevière AM, Barthomeuf C, Banaigs B, Witczak A. Marine Natural Meroterpenes: Synthesis and Antiproliferative Activity. Mar Drugs. 2010 Feb 23;8(2):347-58. View Source
